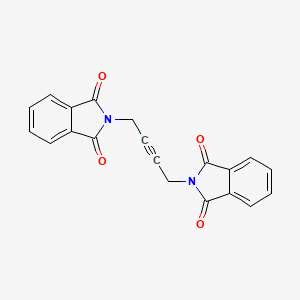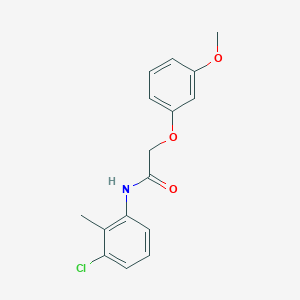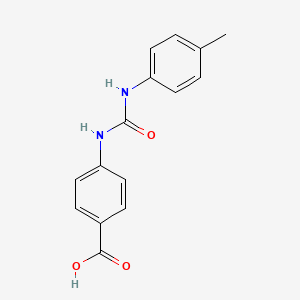
1,4-Diphthalimido-2-butyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diphthalimido-2-butyne is a chemical compound with the molecular formula C20H12N2O4 and a molecular weight of 344.33 g/mol It is characterized by the presence of two phthalimido groups attached to a butyne backbone
Métodos De Preparación
The synthesis of 1,4-Diphthalimido-2-butyne typically involves the reaction of phthalimide with 2-butyne-1,4-diol under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the butyne linkage . Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. For instance, nickel-based catalysts are often employed in the hydrogenation of related compounds .
Análisis De Reacciones Químicas
1,4-Diphthalimido-2-butyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The phthalimido groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Diphthalimido-2-butyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological targets.
Mecanismo De Acción
The mechanism of action of 1,4-Diphthalimido-2-butyne involves its interaction with specific molecular targets. The phthalimido groups can interact with biological molecules, potentially inhibiting or modifying their function. The butyne backbone allows for the formation of reactive intermediates that can participate in various biochemical pathways .
Comparación Con Compuestos Similares
1,4-Diphthalimido-2-butyne can be compared with other similar compounds, such as:
2-Butyne-1,4-diol: A related compound with a similar butyne backbone but different functional groups.
1,4-Diphenyl-2-butyne: Another compound with a butyne backbone but with phenyl groups instead of phthalimido groups.
1,4-Bis(2,4-dichlorophenoxy)-2-butene: A compound with a butene backbone and dichlorophenoxy groups.
Propiedades
Número CAS |
34662-00-5 |
|---|---|
Fórmula molecular |
C20H12N2O4 |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
2-[4-(1,3-dioxoisoindol-2-yl)but-2-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H12N2O4/c23-17-13-7-1-2-8-14(13)18(24)21(17)11-5-6-12-22-19(25)15-9-3-4-10-16(15)20(22)26/h1-4,7-10H,11-12H2 |
Clave InChI |
QWUGUVOMIVVVPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CCN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11960309.png)





![N-{1-[(2-{[1-(benzoylamino)-2,2-dichlorovinyl]thio}-4-pyrimidinyl)oxy]-2,2,2-trichloroethyl}benzamide](/img/structure/B11960342.png)
![4-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-1,2-benzenediol](/img/structure/B11960345.png)
